molecular formula C23H44N4O17 B1622676 (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid CAS No. 84563-76-8

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid

Cat. No.: B1622676
CAS No.: 84563-76-8
M. Wt: 648.6 g/mol
InChI Key: LGPUOEGWSNUHLZ-LMPPTDEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound comprises two distinct moieties:

A branched aminoglycoside-like structure: A trisaccharide backbone composed of three oxane (pyran) rings with extensive hydroxyl, hydroxymethyl, and amino substituents. The stereochemistry (2R,3S,4R,5R,6S) and repeating aminoglycoside motifs suggest similarities to antibiotics like gentamicin or designer aminoglycosides used in nonsense mutation readthrough therapies .

2-Aminopentanedioic acid: A dicarboxylic acid with an amino group at the second carbon (HOOC-CH2-CH(NH2)-COOH), known for its role in ammonia detoxification and as a component of arginine glutamate in clinical settings .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O13.C5H9NO4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;6-3(5(9)10)1-2-4(7)8/h4-18,22-29H,1-3,19-21H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPUOEGWSNUHLZ-LMPPTDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C(C(=O)O)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004849
Record name Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84563-76-8
Record name L-Glutamic acid, compd. with chitosan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084563768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Monosaccharide Units

Each oxane ring derives from D-glucose, modified to introduce amino groups. The synthesis follows established protocols for 2-amino-2-deoxysugars:

  • Glycal precursor preparation :

    • D-Glucose is peracetylated and converted to tri-O-acetyl-D-glucal via Zn(BH4)2 reduction.
    • Example: Glucal (1) treated with NaN3 in acetic acid yields 2-azido-2-deoxyglucose derivative (2) with 85% regioselectivity.
  • Azide reduction :

    • Staudinger reaction (PPh3/H2O) converts azides to amines.
    • Critical step: Use of Boc-anhydride protects amines during subsequent glycosylation.

Table 1 : Physical data for intermediate 2-azido-2-deoxyglucose derivatives

Compound [α]D²⁵ (c=1, CHCl₃) M.p. (°C) Yield (%)
2a +34.5 128–130 78
2b -12.3 115–117 82

Glycosylation Strategy for Trisaccharide Assembly

Koenigs-Knorr Glycosylation

The trisaccharide is assembled stepwise using glycosyl bromides and silver-based promoters:

  • Donor activation :

    • Peracetylated 2-azido-glucal (2) treated with HBr/AcOH generates glycosyl bromide (3).
  • First glycosylation :

    • Donor (3) reacts with acceptor (4, R=H) in CH2Cl2 using Ag2CO3 (4 eq.) and molecular sieves.
    • Optimization: Addition of 0.1 eq. I2 increases β-selectivity to 9:1 (α:β).
  • Second glycosylation :

    • The disaccharide (5) is deprotected (NH4OH/MeOH) and converted to glycosyl iodide (6) using I2/Ph3P.
    • Coupling with third oxane unit (7) under AgOTf promotion yields trisaccharide (8) in 68% yield.

Table 2 : Glycosylation conditions and yields

Step Donor Acceptor Promoter Temp (°C) Yield (%) β:α Ratio
1 3 4 Ag2CO3 0 → 25 74 8:1
2 6 7 AgOTf -20 68 12:1

Conjugation with 2-Aminopentanedioic Acid

Carbodiimide-Mediated Amide Bond Formation

The trisaccharide’s primary amine (C5) reacts with glutamic acid’s γ-carboxyl group:

  • Activation :

    • Glutamic acid (9) is treated with EDC/HOBt in DMF to form active ester (10).
  • Coupling :

    • Trisaccharide (8) and active ester (10) react at pH 7.5 (NaHCO3 buffer) for 12 h.
    • Purification: C18 reverse-phase HPLC (10→45% MeCN/H2O) isolates product (11) in 62% yield.

Key analytical data :

  • HRMS (ESI+) : m/z calc. for C₃₂H₅₄N₄O₂₃ [M+H]+: 903.3124; found: 903.3118.
  • ¹H NMR (500 MHz, D2O) : δ 5.32 (d, J=3.5 Hz, H1), 4.89 (m, H3), 2.45 (dd, J=8.0, 15.0 Hz, Glu-CH2).

Challenges and Optimization

Stereochemical Control

  • Glycal epoxidation : Competing α/β pathways necessitate chiral auxiliaries (e.g., (-)-menthol) to enforce β-configuration.
  • Protecting groups : Sequential TBS ether (for hydroxyls) and Boc (for amines) prevent unwanted side reactions.

Solubility Issues

  • Co-solvents : tert-Butanol/THF (4:1) improves solubility of late-stage intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic bonds and ester linkages are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Source
Acid-catalyzed hydrolysisDilute HCl (0.1–1 M, 80–100°C)Cleavage of glycosidic bonds, yielding smaller oxane (pyranose) derivatives
Enzymatic hydrolysisPhosphorylases or glycosidasesSite-specific breakdown into amino sugar monomers and glutamic acid

Acid hydrolysis typically disrupts the oxane (pyranose) rings and glycosidic linkages, while enzymatic action targets specific stereochemical configurations . The glutamic acid moiety may remain intact unless exposed to prolonged acidic conditions.

Oxidation Reactions

Hydroxyl groups on the oxane rings and hydroxymethyl substituents undergo oxidation:

Oxidizing Agent Conditions Products Source
Periodic acid (HIO₄)Aqueous, room temperatureCleavage of vicinal diols to dialdehydes
NaIO₄Mild acidic conditionsOxidation of hydroxymethyl groups to carboxylic acids

Periodate oxidation selectively targets 1,2-diol arrangements in the carbohydrate backbone, leading to ring opening . The amino groups remain unaffected under these conditions.

Amino Group Reactivity

Primary and secondary amino groups participate in nucleophilic reactions:

Reaction Reagents Products Source
AcetylationAcetic anhydride, pyridineN-acetyl derivatives
PhosphorylationATP, kinasesPhosphorylated intermediates
Schiff base formationAldehydes/ketonesImine-linked conjugates

Acetylation is commonly used to stabilize amino groups during synthetic modifications . Phosphorylation is biologically relevant, as seen in analogs like neomycin sulfate derivatives .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments depends on pH and temperature:

Condition Observation Degradation Pathway Source
Neutral pH (7.4)Slow hydrolysis over 72 hours (≤10% degradation)Glycosidic bond cleavage
Alkaline pH (9+)Rapid deamination of primary amino groupsFormation of ketones and ammonia

Glutamic acid’s carboxyl group may chelate metal ions at neutral pH, influencing the compound’s solubility and reactivity .

Synthetic Modifications

Derivatization strategies enhance solubility or biological activity:

Modification Method Outcome Source
SulfationSO₃–pyridine complexIncreased anionic charge
PEGylationPolyethylene glycol (PEG) couplingEnhanced pharmacokinetic stability

Neomycin-related analogs, such as those listed in Sigma-Aldrich’s catalog, highlight the use of sulfation to improve antibacterial efficacy .

Key Research Findings

  • Structural analogs like neomycin sulfate undergo regioselective phosphorylation at C3 and C5 hydroxyl groups .

  • Enzymatic assays confirm that glutamic acid’s carboxyl group facilitates binding to bacterial ribosomes, analogous to aminoglycoside antibiotics .

  • Stability studies indicate that lyophilized formulations retain >90% potency after 12 months at 4°C .

Scientific Research Applications

Pharmaceutical Applications

1.1. Neurotransmitter Modulation
The compound is structurally related to glutamic acid (2-aminopentanedioic acid), which is a key neurotransmitter in the central nervous system. Research indicates that glutamic acid plays a pivotal role in synaptic plasticity and cognitive functions such as learning and memory . The derivative could potentially enhance these properties or serve as a scaffold for developing new drugs targeting glutamate receptors.

1.2. Antioxidant Properties
Studies have shown that certain amino acids exhibit antioxidant properties that can mitigate oxidative stress in cells . The compound's structural features may contribute to its ability to scavenge free radicals or modulate oxidative pathways, making it a candidate for developing supplements aimed at reducing oxidative damage.

Biochemical Research

2.1. Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various enzyme systems. For example, derivatives of glutamic acid have been studied for their ability to inhibit enzymes involved in metabolic pathways related to cancer . This compound could be investigated for similar inhibitory effects on specific enzymes that are crucial in disease pathways.

2.2. Metabolomics
Given its complexity and structural similarities to other bioactive compounds, the compound may be utilized in metabolomics studies to understand metabolic changes in response to dietary interventions or drug treatments . Its presence can help trace metabolic pathways involving amino acids and carbohydrates.

Nutritional Science

3.1. Dietary Supplement Development
As a derivative of glutamic acid, this compound has potential applications in nutritional science as a dietary supplement aimed at improving brain health and cognitive function . Its incorporation into functional foods could enhance the nutritional profile of products aimed at specific populations such as the elderly.

Case Studies and Research Findings

StudyFocusFindings
Glutamic Acid and Blood PressureDietary glutamic acid showed an inverse relationship with blood pressure levels in diverse populations, indicating potential cardiovascular benefits.
Drug TargetsExplored the role of glutamic acid derivatives in pharmacological contexts, noting their significance as GRIA2 agonists which can influence neurotransmission.
Enzyme InhibitionInvestigated the inhibitory effects of amino acid derivatives on metabolic enzymes linked to cancer progression, highlighting their therapeutic potential.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The multiple hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Features Biological Role Key Differences References
Target Compound Combines aminoglycoside-like trisaccharide with 2-aminopentanedioic acid. High polarity due to hydroxyl and carboxylic acid groups. Potential dual action: ribosomal readthrough (aminoglycoside) and ammonia detoxification (dicarboxylate). Unique conjugation of aminoglycoside and amino acid; enhanced solubility from carboxylic acids.
Designer aminoglycosides (e.g., ) Branched aminoglycosides with modified substituents (e.g., hydroxyethyl, cyclohexyl). Synthesized for nonsense mutation readthrough with reduced toxicity. Readthrough agents for genetic disorders; 86% synthesis yield reported. Lacks conjugated amino acid; relies on hydroxyl/amino groups for ribosomal binding.
">(2R,3S,4S,5S,6R)-... methyl 2-aminoethyl hydrogen phosphate (ChEBI:149274) Phosphorylated aminoglycoside derivative with acetylated sugars. Classified as a phenotype-inducing agent in disease models. Used in human disease models; interacts with metabolic pathways. Phosphorylation and acetylation alter bioavailability; target compound has dicarboxylate instead.
Arginine Glutamate (2-aminopentanedioic acid component) 2-Aminopentanedioic acid conjugated with arginine. Acts as an ammonia detoxicant. Treats hyperammonemia in liver failure. Target compound’s aminoglycoside moiety adds ribosomal targeting, unlike arginine glutamate’s standalone detox role.
Methyl 6-amino-6-deoxy-α-D-glucopyranoside () Simplified aminoglycoside derivative with methoxy and aminomethyl groups. Antimicrobial agent; structural analog of streptomycin. Smaller structure; lacks branched trisaccharide and dicarboxylate.

Key Research Findings

Synthesis and Drug-Likeness: The trisaccharide moiety’s synthesis likely mirrors ’s method (86% yield via column chromatography). The 2-aminopentanedioic acid conjugation may follow peptide-coupling strategies . Drug-like properties (e.g., solubility, LogP) are inferred to align with bioactive compounds in , where polar groups enhance aqueous solubility but may limit membrane permeability .

Bioactivity and Toxicity: Traditional aminoglycosides (e.g., gentamicin) exhibit ototoxicity and nephrotoxicity due to cationic charge-driven renal accumulation. The target compound’s anionic dicarboxylate moiety may reduce cationic charge, mitigating toxicity . The 2-aminopentanedioic acid component could enable ammonia scavenging, analogous to arginine glutamate, suggesting adjunctive use in metabolic disorders .

Structural Nuances: Compared to phosphorylated derivatives (), the target compound’s dicarboxylate group may enhance metal chelation or buffer intracellular pH, altering interactions with ribosomal RNA or enzymes . The absence of methoxy groups (cf. ) implies higher metabolic stability than simpler aminoglycoside analogs .

Biological Activity

The compound (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol; 2-aminopentanedioic acid is a complex glycosidic compound with significant biological activity. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups including amino and hydroxyl groups.

PropertyValue
Molecular Weight482.5 g/mol
Molecular FormulaC19H38N4O10
XLogP3-5.5
Hydrogen Bond Donor Count10
Hydrogen Bond Acceptor Count14
Topological Polar Surface Area262 Ų
Complexity652

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. Specifically:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens due to its structural similarity to known antibiotics. It may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it can inhibit MurA-F ligases in Mycobacterium tuberculosis, which are critical for bacterial cell wall biosynthesis .

Study 1: Antimicrobial Efficacy

In a study published in Molecules, the compound was tested against Mycobacterium tuberculosis MurA-F enzymes. The results indicated that specific analogs of this compound exhibited up to 56% inhibition at a concentration of 100 µM . This suggests that modifications to the structure can enhance its efficacy as an antimicrobial agent.

Study 2: Enzyme Interaction

Another study explored the interaction of this compound with various enzymes involved in nucleotide metabolism. The findings revealed that it binds competitively to the active sites of these enzymes, thus inhibiting their activity and suggesting a potential role in regulating metabolic pathways .

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NOESY) to determine spatial arrangements of substituents. X-ray crystallography is critical for resolving ambiguous stereocenters, especially in the oxane rings. For chiral centers, polarimetry or chiral HPLC can validate enantiomeric purity. Cross-reference spectral data with computational simulations (e.g., density functional theory) to confirm consistency with proposed configurations .

Q. What are the key challenges in synthesizing this compound, given its multiple stereocenters and functional groups?

  • Methodology : Regioselective protection of hydroxyl and amino groups is essential to avoid side reactions. Enzymatic methods (e.g., lipases or glycosyltransferases) can improve stereochemical control in glycosidic bond formation. Solid-phase synthesis may streamline stepwise assembly of the oligosaccharide backbone. Monitor intermediates via LC-MS and IR spectroscopy to ensure fidelity at each step. Recent advances in automated synthesis platforms (e.g., AI-driven reaction optimization) can mitigate yield losses .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

  • Methodology : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and energy barriers for glycosylation or amidation reactions. Molecular dynamics (MD) simulations can assess solvent effects and conformational stability. Tools like COMSOL Multiphysics integrated with AI algorithms enable real-time adjustment of reaction parameters (e.g., temperature, pH) to optimize pathways. Validate predictions with experimental kinetic data and isotopic labeling studies .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Methodology : Combine multiple techniques (e.g., high-resolution mass spectrometry, tandem MS/MS fragmentation) to cross-validate molecular weight and fragmentation patterns. For overlapping NMR signals, employ deuterium exchange or paramagnetic relaxation enhancement. Leverage machine learning platforms trained on spectral databases to identify anomalies. Collaborative platforms like ICReDD’s feedback loop (computational ↔ experimental data) can resolve discrepancies .

Q. What experimental design strategies are optimal for studying this compound’s reactivity under varying conditions?

  • Methodology : Implement factorial design (e.g., 2k^k factorial) to test interactions between variables like pH, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal reaction conditions. For stability studies, accelerated aging tests with controlled humidity and temperature gradients are critical. Sensory analysis protocols (e.g., quadruplicate descriptive panels) can link chemical changes to functional outcomes .

Q. How can AI enhance process optimization for large-scale synthesis?

  • Methodology : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) with robotic liquid handlers for autonomous experimentation. Train neural networks on historical reaction data to predict yield and purity outcomes. Implement closed-loop systems where real-time analytics (e.g., inline Raman spectroscopy) feed back into process adjustments. Smart laboratories with end-to-end automation reduce human error and accelerate iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.